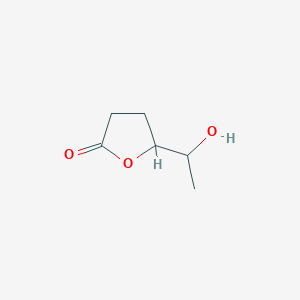

5-(1-Hydroxyethyl)oxolan-2-one

Description

Structural Significance and Research Interest of the Oxolan-2-one Core

The oxolan-2-one, or γ-butyrolactone, is a five-membered lactone (a cyclic ester) that serves as a fundamental structural unit in a vast array of natural products and synthetic molecules. mdpi.comresearchgate.net This heterocyclic core is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com

The significance of the oxolan-2-one core stems from several key features:

Prevalence in Nature: The γ-butyrolactone ring is a ubiquitous motif in many natural products, including those with antifungal, antibacterial, and antiviral properties. mdpi.comresearchgate.netnih.gov

Biological Activity: The lactone functionality is often crucial for the biological activity of the molecule, capable of interacting with various biological targets. ontosight.ai Numerous γ-butyrolactone-containing compounds have been developed for diverse therapeutic purposes, including as anticancer and anti-inflammatory agents. mdpi.comderpharmachemica.com

Synthetic Versatility: The oxolan-2-one ring is a valuable building block in organic synthesis. Its structure allows for various chemical modifications, enabling chemists to create diverse libraries of compounds for screening and to synthesize more complex molecules. researchgate.netacs.org The development of stereoselective methods to synthesize substituted γ-butyrolactones is an active area of research, as the stereochemistry of the substituents can dramatically influence biological activity. researchgate.netvulcanchem.com

Research interest in the oxolan-2-one core is driven by the quest for new therapeutic agents and the development of efficient synthetic strategies. researchgate.netderpharmachemica.com Scientists are continually exploring this scaffold to understand structure-activity relationships, aiming to design novel molecules with enhanced potency and selectivity for specific biological targets. nih.gov

Historical Context and Evolution of Research on 5-(1-Hydroxyethyl)oxolan-2-one (B1259394)

The study of this compound is closely linked to its identification as a naturally occurring flavor compound, particularly in sherry wine, which led to its common name, "Sherry lactone". thegoodscentscompany.comnih.gov Its presence has also been reported in other natural sources, such as the fungus Penicillium commune. nih.govnih.gov

The evolution of research on this specific compound can be outlined as follows:

Early Identification: Initial research focused on the isolation and identification of volatile compounds from food and beverages. The discovery of this compound in wine was significant for understanding the chemical basis of aroma and flavor profiles. thegoodscentscompany.com

Stereochemistry: A critical aspect of research into this compound is its chirality. The molecule possesses two chiral centers, meaning it can exist as four different stereoisomers. The specific stereoisomers present can vary depending on the source and can have different sensory properties. Much of the synthetic research has focused on the stereoselective synthesis of specific diastereomers.

Synthetic Approaches: As a target molecule, this compound has been the subject of various synthetic studies. These efforts aim to develop efficient and stereocontrolled routes to the molecule and its analogs. These synthetic routes are valuable not only for producing the compound for further study but also for advancing the methodologies of organic synthesis.

Broader Applications: While initially studied for its sensory properties, the research has expanded. The compound and its derivatives are investigated within the broader context of γ-butyrolactones for potential biological activities. biosynth.com For instance, patent literature describes complex molecules incorporating the hydroxyethyl (B10761427) pyrazole (B372694) moiety, indicating its use as a building block in the development of potential therapeutic agents. google.com

The research on this compound exemplifies a common trajectory for natural products, beginning with discovery and characterization, moving towards synthetic challenges, and expanding into investigations of potential broader utility.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 27610-27-1 | nih.govlookchem.com |

| PubChem CID | 100900 | nih.govnih.gov |

| Molecular Formula | C6H10O3 | nih.govuni.lu |

| Molecular Weight | 130.14 g/mol | nih.gov |

| InChIKey | KBLZKAKKJPDYKJ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Synonyms | Sherry lactone, Solerole | nih.govlookchem.com |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 338.5 °C at 760 mmHg | lookchem.com |

| Flash Point | 147.8 °C | thegoodscentscompany.comlookchem.com |

| Density | 1.382 g/cm³ | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-hydroxyethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZKAKKJPDYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974453 | |

| Record name | 5-(1-Hydroxyethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27610-27-1, 58957-60-1, 54656-51-8 | |

| Record name | Solerole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27610-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(1)-Dihydro-5-(1-hydroxyethyl)-3H-furan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-dihydro-5-(1-hydroxyethyl)-3H-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1-hydroxyethyl)oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sherry lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Advanced Chemical Transformations of 5 1 Hydroxyethyl Oxolan 2 One

Established Synthetic Routes to 5-(1-Hydroxyethyl)oxolan-2-one (B1259394)

The foundational approaches to synthesizing this compound focus on the construction of the core oxolan-2-one (γ-butyrolactone) ring. These methods are typically robust and provide a reliable means to obtain the target compound, often as a racemic mixture.

Cyclization Reactions in Oxolan-2-one Formation

The most direct route to the oxolan-2-one structure is through the intramolecular cyclization, or lactonization, of a suitable hydroxycarboxylic acid precursor. researchgate.net For this compound, the key precursor is 4,5-dihydroxyhexanoic acid. rsc.org This process is an intramolecular esterification where the hydroxyl group at the C4 or C5 position attacks the carboxylic acid moiety, eliminating a molecule of water to form the stable five-membered lactone ring. researchgate.net

The reaction is typically promoted by heat or acid catalysis. The stability of the resulting γ-lactone often drives the reaction to completion, as 4-hydroxy acids tend to cyclize spontaneously. researchgate.net The general mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the hydroxyl group.

Table 1: Key Cyclization Reaction Parameters

| Precursor | Reaction Type | Conditions | Product |

| 4,5-Dihydroxyhexanoic acid | Intramolecular Esterification (Lactonization) | Heat, Acid Catalyst | This compound |

This method is fundamental in organic synthesis for the formation of lactones and is widely applicable. researchgate.net

Reductive and Dehydration Approaches for Lactone Ring Construction

Alternative strategies for constructing the lactone ring involve reductive and dehydration methodologies. A common industrial method for producing γ-butyrolactone is the dehydrogenation of 1,4-butanediol (B3395766) over copper-based catalysts. rsc.org This principle can be extended to substituted diols to form corresponding lactones. For the synthesis of this compound, a suitable precursor would be a hexane-1,4,5-triol, which could undergo selective oxidation and cyclization.

Reductive cyclization is another powerful technique. For instance, keto-esters or keto-acids can be reduced and cyclized in a single step. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has been described to produce β-hydroxylactones with high diastereoselectivity, demonstrating the potential of such methods for complex lactone synthesis. beilstein-journals.org Similarly, the reduction of a γ-keto ester precursor, such as ethyl 4-keto-5-hydroxyhexanoate, using a reducing agent like sodium borohydride, would lead to the formation of the dihydroxy ester, which would then readily cyclize to the target lactone. researchgate.net

Dehydration reactions of diols can also be employed. For example, the selective dehydration of 1,2,ω-triols can lead to the formation of cyclic ethers, and under specific conditions, can be adapted for lactone synthesis from appropriate precursors. researchgate.net

Synthetic Methodologies from Precursor Molecules

The synthesis of this compound can be achieved starting from various precursor molecules. Carbohydrates, which are abundant chiral starting materials, are particularly attractive precursors. For instance, 2,3,6-trideoxy-hexonolactones, which share a similar structural backbone, can be chemically modified to yield the target compound. researchgate.net The synthesis often involves selective protection, deoxygenation, and functional group manipulation steps.

Another approach starts from simpler, achiral building blocks. For example, the reaction of succinic semialdehyde with an intermediate in the pyruvate (B1213749) dehydrogenase pathway has been proposed as a biosynthetic route to 4,5-dihydroxyhexanoic acid, the direct precursor to the lactone. wikipedia.org In a laboratory setting, this can be mimicked through aldol-type additions to derivatives of succinic acid, followed by reduction and cyclization.

Stereoselective and Asymmetric Synthesis of this compound and its Chiral Derivatives

Given that this compound possesses two stereocenters, controlling the stereochemical outcome of its synthesis is of paramount importance, particularly for applications in flavor chemistry and as a chiral building block. This has led to the development of sophisticated stereoselective and asymmetric synthetic methods.

Chiral Auxiliary-Mediated Approaches in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. nih.gov Evans' oxazolidinones are among the most powerful and widely used chiral auxiliaries for stereoselective synthesis, particularly in aldol (B89426) reactions which are key for setting up 1,2-diol functionalities. nih.govnih.gov

A plausible strategy for the asymmetric synthesis of this compound using an Evans auxiliary would involve the following steps:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidinone) with an appropriate acyl group.

A diastereoselective aldol reaction between the resulting chiral imide's boron enolate and a protected hydroxyacetaldehyde. This step would establish the desired stereochemistry at the two new stereocenters.

Subsequent removal of the chiral auxiliary, often under mild reductive or hydrolytic conditions, would yield a chiral dihydroxy acid or ester, which would then cyclize to the enantiomerically enriched this compound. researchgate.net

The high degree of stereocontrol exerted by the bulky substituents on the Evans auxiliary ensures the formation of a single diastereomer of the aldol product. eurekaselect.com Other auxiliaries, such as pseudoephenamine, have also proven effective in controlling stereoselectivity in alkylation reactions and could be adapted for this purpose. researchgate.net

Table 2: Example of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Type | Stereochemical Control |

| Evans' Oxazolidinones | Asymmetric Aldol Reaction | High diastereoselectivity for syn-aldol products. nih.gov |

| Camphorsultam | Asymmetric Diels-Alder, Michael Additions | High diastereoselectivity. nih.gov |

| Pseudoephenamine | Asymmetric Alkylation | Excellent stereocontrol, particularly for quaternary centers. researchgate.net |

Asymmetric Catalysis for Enantioselective Access

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. researchgate.net

Asymmetric Hydrogenation: This is a powerful method for the enantioselective reduction of prochiral ketones and olefins. nih.gov The synthesis of chiral lactones can be achieved through the asymmetric hydrogenation of ketoesters. researchgate.net For this compound, a suitable precursor would be an ethyl 4,5-dioxohexanoate. The asymmetric hydrogenation of the C5 ketone, using a chiral transition metal catalyst (e.g., complexes of Ruthenium or Iridium with chiral phosphine (B1218219) ligands), would generate the corresponding (5R)- or (5S)-hydroxy-ketoester. eurekaselect.comscienceopen.com A subsequent diastereoselective reduction of the C4 ketone followed by cyclization would yield the desired stereoisomer of the target lactone. The efficiency and enantioselectivity of these hydrogenations can be exceptionally high, often exceeding 99% ee. researchgate.net

Organocatalysis: In recent years, organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis. scienceopen.com Chiral amines, such as prolinol derivatives, can catalyze enantioselective Michael additions and aldol reactions. nih.gov For example, an organocatalytic aldol reaction between a derivative of succinic acid and acetaldehyde (B116499) could be envisioned to set the stereochemistry of the precursor molecule. Furthermore, photoorganocatalysis offers novel pathways for C-H activation and lactone synthesis under mild, visible-light-mediated conditions. beilstein-journals.org Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective in controlling the stereochemistry of cyclization reactions. researchgate.net

Table 3: Comparison of Asymmetric Catalysis Methods

| Catalysis Type | Catalyst Example | Key Transformation | Advantages |

| Asymmetric Hydrogenation | [Ir(SpiroPAP)]-complex | Reduction of keto-esters | High yields and enantioselectivities. scienceopen.com |

| Organocatalysis | Chiral Prolinol Ethers | Aldol and Michael reactions | Metal-free, environmentally benign. nih.gov |

| Biocatalysis | Dehydrogenases, Lipases | Oxidative lactonization, Kinetic resolution | High selectivity under mild conditions. |

These advanced synthetic strategies provide powerful tools for the precise construction of this compound and its various stereoisomers, enabling further investigation into its chemical and biological properties.

Diastereoselective Transformations and Control of Stereochemistry

The control of stereochemistry is a critical aspect of synthesizing and modifying this compound, which possesses two chiral centers. The relative and absolute configuration of these centers significantly influences the properties and biological activity of any resulting derivatives. Diastereoselective transformations aim to control the formation of new stereocenters or modify existing ones with a high degree of selectivity.

One key strategy for achieving diastereoselectivity involves the nucleophilic addition to a carbonyl group at the 5-position, which can be generated by oxidation of the secondary alcohol in this compound to a ketone. The stereochemical outcome of such additions is governed by several factors, including the inherent chirality of the lactone ring and the nature of the nucleophile and reaction conditions. The Felkin-Ahn model is often used to predict the stereoselectivity of nucleophilic attack on α-chiral carbonyl compounds. This model posits that the nucleophile will approach the carbonyl group from the least hindered trajectory, avoiding steric clash with the largest substituent on the adjacent chiral carbon. By carefully selecting reagents and reaction conditions, it is possible to favor the formation of one diastereomer over others.

Furthermore, the stereocontrolled synthesis of substituted tetrahydrofurans, the core structure of this compound, often relies on intramolecular cyclization reactions of acyclic precursors. nih.gov The stereochemistry of the final cyclic product is dictated by the stereochemistry of the starting material and the mechanism of the cyclization reaction. For instance, halolactonization, an electrophile-initiated cyclization of an unsaturated carboxylic acid, can proceed with high diastereoselectivity, with the stereochemical outcome influenced by factors such as the geometry of the double bond and the presence of directing groups. nih.gov

The development of stereocontrolled synthetic routes to γ-butyrolactone derivatives has been an active area of research. Methods such as the diastereoselective synthesis of pentasubstituted γ-butyrolactones from silyl (B83357) glyoxylates and ketones via a double Reformatsky reaction have been reported to establish three contiguous stereocenters with high diastereoselectivity. nih.gov Such strategies could potentially be adapted for the synthesis of specific diastereomers of this compound and its derivatives.

Interactive Table: Factors Influencing Diastereoselectivity in Transformations of this compound Derivatives.

| Factor | Description | Potential Outcome |

| Substrate Control | The inherent chirality of the this compound molecule influences the approach of incoming reagents. | The existing stereocenters direct the formation of new stereocenters, leading to a preferred diastereomer. |

| Reagent Control | The choice of reagents, including their size and chirality, can dictate the stereochemical outcome of a reaction. | Chiral reagents can induce asymmetry, leading to high diastereomeric excess (d.e.). |

| Reaction Conditions | Parameters such as temperature, solvent, and the presence of catalysts can affect the transition state energies of competing reaction pathways. | Optimization of conditions can favor the kinetic or thermodynamic product, enhancing diastereoselectivity. |

| Chelation Control | The presence of Lewis acids can lead to the formation of rigid cyclic transition states, restricting the possible modes of reagent approach. | Enhanced facial selectivity in nucleophilic additions to carbonyl groups. |

Enzymatic Synthesis and Biocatalytic Pathways involving this compound

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly oxidoreductases and hydrolases, are highly effective for the synthesis and transformation of chiral molecules like this compound.

The stereoselective reduction of the corresponding ketone, 5-acetyldihydrofuran-2(3H)-one, is a key enzymatic route to optically pure this compound. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for this purpose. These enzymes can exhibit high enantioselectivity, producing either the (R)- or (S)-alcohol by selecting an appropriate enzyme. frontiersin.org The stereochemical outcome is determined by the enzyme's active site architecture, which dictates the facial selectivity of hydride delivery to the prochiral ketone.

Enzymatic deracemization is another powerful strategy. This can be achieved through a dynamic kinetic resolution (DKR) process. In a DKR, a racemic mixture of this compound is subjected to a combination of an enzyme that selectively acylates one enantiomer and a catalyst that racemizes the unreacted enantiomer in situ. This allows for the theoretical conversion of 100% of the racemate into a single enantiomerically pure product. nih.govnih.gov

One-pot enzymatic cascades involve the use of multiple enzymes in a single reaction vessel to perform a series of sequential transformations, avoiding the need for isolation of intermediates. acs.org This approach is highly efficient and environmentally benign. For the synthesis of more complex oxolan-2-one structures, a cascade could be designed starting from a simple precursor. For instance, an aldolase (B8822740) could be used to form a carbon-carbon bond, followed by a reductase to set the stereochemistry of a hydroxyl group, and finally an oxidase or a lactonase to form the lactone ring. rsc.orgmdpi.com

A multi-enzyme cascade for the synthesis of a δ-lactone has been demonstrated, showcasing the potential for creating complex lactone structures in a single pot. rsc.org While not specific to this compound, the principles of combining enzymes like aldolases and alcohol dehydrogenases are directly applicable to the synthesis of functionalized γ-lactones.

The identification of suitable biocatalysts is crucial for the successful implementation of enzymatic syntheses. This often involves screening of microbial collections or genomic databases for enzymes with the desired activity and selectivity. Once a promising enzyme is identified, its properties can be further improved through protein engineering.

Rational design and directed evolution are the two main strategies for enzyme engineering. Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. acs.org For example, the substrate-binding pocket of an alcohol dehydrogenase can be modified to accommodate a specific substrate or to alter its stereoselectivity. nih.govresearchgate.net Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for improved performance. This approach does not require prior knowledge of the enzyme's structure and has been successfully used to develop highly selective and active biocatalysts for a wide range of transformations. acs.org

Interactive Table: Engineered Enzymes in the Synthesis and Transformation of this compound.

| Enzyme Type | Engineering Strategy | Application | Desired Outcome |

| Alcohol Dehydrogenase (ADH) | Site-directed mutagenesis of the active site | Stereoselective reduction of 5-acetyldihydrofuran-2(3H)-one | High enantiomeric excess of a specific this compound stereoisomer. |

| Ketoreductase (KRED) | Directed evolution | Dynamic kinetic resolution of racemic this compound | High yield and enantiomeric purity of a single stereoisomer. |

| Lipase | Immobilization on a solid support | Kinetic resolution of racemic this compound | Separation of enantiomers with high optical purity. |

| Aldolase | Rational design to alter substrate specificity | One-pot cascade for the synthesis of complex oxolan-2-one structures | Efficient formation of C-C bonds with stereocontrol. |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, the elucidation of oxidation and reduction pathways of the hydroxyethyl (B10761427) moiety is of particular importance.

The oxidation of the secondary alcohol in the hydroxyethyl side chain to a ketone is a common transformation. This reaction typically proceeds via the removal of a hydride equivalent. wikipedia.org With chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), the mechanism involves the formation of a chromate (B82759) ester intermediate. libretexts.orgchemistrysteps.com Subsequent deprotonation of the adjacent carbon by a base leads to the elimination of the chromium species and formation of the carbonyl group. The reaction is generally performed in the absence of water to prevent over-oxidation of primary alcohols to carboxylic acids. wikipedia.org

The reduction of the carbonyl group back to a secondary alcohol can be achieved using various reducing agents. The mechanism of reduction with metal hydrides, such as sodium borohydride, involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. The stereochemical outcome of this reduction is influenced by the steric environment around the carbonyl group, as described by Cram's rule and the Felkin-Ahn model. ox.ac.uk

Enzymatic reductions catalyzed by ADHs or KREDs follow a different pathway. The enzyme binds both the carbonyl substrate and a cofactor, typically NADH or NADPH. The reaction proceeds via a direct transfer of a hydride from the cofactor to the carbonyl carbon within the enzyme's active site. frontiersin.org The high stereoselectivity of these enzymatic reactions is a result of the precise positioning of the substrate and cofactor within the chiral environment of the active site.

Understanding Substitution Reactions on the Oxolan-2-one Scaffold

The oxolan-2-one, or γ-butyrolactone, scaffold is a prevalent motif in many natural products and pharmacologically active compounds. nih.gov The reactivity of this lactone ring is of significant interest in synthetic organic chemistry. Substitution reactions on the oxolan-2-one scaffold can be challenging due to the inherent stability of the five-membered ring. However, the presence of substituents can influence the reactivity and regioselectivity of such transformations.

While specific studies on substitution reactions directly on the this compound scaffold are not extensively documented in publicly available literature, the general reactivity of γ-butyrolactone derivatives provides a basis for understanding potential transformations. Nucleophilic attack typically occurs at the carbonyl carbon, leading to ring-opening. For substitution to occur on the lactone ring itself, derivatization is often necessary.

For instance, the introduction of a good leaving group at a specific position on the ring would facilitate nucleophilic substitution. In the case of this compound, the hydroxyl group on the side chain is a more likely site for initial reaction than the lactone ring itself. However, theoretical strategies for substitution on the oxolan-2-one ring could involve the following:

α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated using a strong base to form an enolate, which can then react with various electrophiles.

γ-Substitution: The carbon atom at the 5-position (γ-position) is attached to the lactone oxygen. Direct substitution at this position is generally difficult without prior activation.

Table 1: Representative Nucleophilic Substitution Reactions on γ-Butyrolactone Derivatives

| Substrate | Reagent | Product | Conditions | Yield (%) |

| α-Bromo-γ-butyrolactone | Sodium azide | α-Azido-γ-butyrolactone | DMF, rt | 85 |

| γ-Tosyl-γ-butyrolactone | Sodium cyanide | γ-Cyano-γ-butyrolactone | DMSO, 100 °C | 70 |

Studies on Lactonization Mechanisms Pertinent to Oxolan-2-one Ring Formation

The formation of the oxolan-2-one ring in this compound occurs through the intramolecular cyclization of a precursor molecule. The key precursor to Sherry lactone is 4,5-dihydroxyhexanoic acid. hmdb.ca The lactonization is an intramolecular esterification reaction, which can be catalyzed by either acid or base, or can occur under neutral conditions, often with heating.

Acid-Catalyzed Lactonization (Fischer Esterification): Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group at the γ-position (C4 or C5). masterorganicchemistry.commasterorganicchemistry.com The subsequent elimination of a water molecule leads to the formation of the five-membered lactone ring. youtube.com The mechanism involves a series of reversible protonation and deprotonation steps. khanacademy.org

Base-Catalyzed Lactonization: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the carboxylic acid (or its ester), leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., hydroxide (B78521) or alkoxide) results in the formation of the lactone.

Enzyme-Catalyzed Lactonization: Biocatalytic methods can also be employed for the stereoselective synthesis of lactones. Lipases and esterases are known to catalyze the intramolecular esterification of hydroxy acids to form lactones. nih.gov These enzymatic reactions often proceed under mild conditions and can afford high enantiomeric excess.

The regioselectivity of the lactonization of 4,5-dihydroxyhexanoic acid is crucial. The formation of the γ-lactone (oxolan-2-one ring) is generally favored over the formation of a δ-lactone due to the thermodynamic stability of the five-membered ring.

Table 2: Comparison of Lactonization Methods for γ-Hydroxy Acids

| Method | Catalyst/Reagent | Temperature | Key Features |

| Fischer Esterification | H₂SO₄, TsOH | Reflux | Equilibrium-driven, often requires water removal. masterorganicchemistry.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Room Temp | Mild conditions, high yields. |

| Mitsunobu Reaction | DEAD, PPh₃ | 0 °C to Room Temp | Inversion of stereochemistry at the alcohol center. |

| Enzymatic | Lipase | Room Temp | High stereoselectivity, mild conditions. nih.gov |

Derivatization and Functionalization Strategies of this compound

The presence of a hydroxyl group in this compound offers a versatile handle for further derivatization and functionalization. These transformations can be used to introduce new functional groups, modify the molecule's properties, or prepare it for more complex synthetic steps.

The secondary hydroxyl group in the 1-hydroxyethyl side chain is a primary site for chemical modification. Selective transformations of this group can be achieved using a variety of standard organic reactions.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This allows for the introduction of a wide range of ester functionalities.

Etherification: Formation of an ether can be accomplished through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to a ketone (5-acetyloxolan-2-one) using common oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. Common methods include:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) converts the alcohol into a tosylate. mdma.chnih.gov

Mesylation: Reaction with methanesulfonyl chloride (MsCl) provides the corresponding mesylate.

These activated intermediates can then be reacted with a variety of nucleophiles to introduce new functional groups with inversion of stereochemistry (Sₙ2 reaction). masterorganicchemistry.com

Table 3: Representative Transformations of the Hydroxyl Group in Secondary Alcohols

| Reaction | Reagent | Product Functional Group |

| Esterification | Acetic anhydride, pyridine | Ester |

| Etherification | NaH, CH₃I | Ether |

| Oxidation | PCC, CH₂Cl₂ | Ketone |

| Tosylation | TsCl, pyridine | Tosylate |

| Mesylation | MsCl, Et₃N | Mesylate |

Note: This table provides general examples of reactions applicable to secondary alcohols.

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org Both ring-opening metathesis (ROM) and ring-closing metathesis (RCM) can be envisioned as strategies involving derivatives of this compound.

Ring-Opening Metathesis Polymerization (ROMP): While γ-butyrolactone itself is generally not prone to ROMP due to its low ring strain, the introduction of unsaturation into the lactone ring can render it susceptible to this polymerization technique. vot.pl A derivative of this compound containing a double bond within the lactone ring could potentially undergo ROMP to yield functionalized polyesters.

Ring-Closing Metathesis (RCM): RCM is a powerful method for the synthesis of cyclic compounds. organic-chemistry.org To apply RCM, the this compound molecule would need to be derivatized to contain two terminal alkene functionalities. For example, the hydroxyl group could be esterified with an unsaturated acid (e.g., acrylic acid), and another alkene-containing chain could be attached elsewhere on the molecule. Intramolecular metathesis of this diene precursor using a ruthenium-based catalyst (e.g., Grubbs' catalyst) would then lead to the formation of a new ring system fused to or containing the original lactone moiety.

The success of RCM is dependent on factors such as the length of the tethers connecting the alkenes and the specific catalyst used. This strategy allows for the construction of complex polycyclic and macrocyclic structures.

Table 4: Common Catalysts for Ring-Closing Metathesis

| Catalyst | Generation | Key Features |

| Grubbs' Catalyst | First | Good activity for a range of dienes. |

| Grubbs' Catalyst | Second | Higher activity and broader functional group tolerance. |

| Hoveyda-Grubbs Catalyst | Second | More stable and allows for easier removal of ruthenium byproducts. |

Note: The application of these catalysts to derivatives of this compound would require the synthesis of suitable diene precursors.

Advanced Analytical and Spectroscopic Characterization of 5 1 Hydroxyethyl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-(1-Hydroxyethyl)oxolan-2-one (B1259394). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the protons provide a complete picture of the proton framework. The protons on the lactone ring and the hydroxyethyl (B10761427) side chain would exhibit characteristic signals. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a distinct multiplet, with its chemical shift influenced by hydrogen bonding. The diastereotopic protons of the CH₂ groups within the five-membered ring would likely show complex splitting patterns due to their different spatial relationships with adjacent chiral centers.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the lactone ring is particularly diagnostic, appearing at a significantly downfield chemical shift (typically in the range of 170-180 ppm). The carbons bonded to oxygen (the C-O in the ring and the C-OH of the side chain) also exhibit characteristic shifts in the 60-90 ppm region. While specific, experimentally derived high-resolution NMR data for this compound is not widely published in readily accessible literature, predicted spectra are available and serve as a useful reference. np-mrd.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₆H₁₀O₃ and a monoisotopic mass of approximately 130.063 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. When coupled with techniques like electrospray ionization (ESI), various adducts of the molecule can be observed. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts and used as an additional identification parameter in ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 131.07027 | 124.8 |

| [M+Na]⁺ | 153.05221 | 131.8 |

| [M-H]⁻ | 129.05571 | 127.7 |

| [M+NH₄]⁺ | 148.09681 | 146.5 |

| [M+K]⁺ | 169.02615 | 132.6 |

| [M+H-H₂O]⁺ | 113.06025 | 120.5 |

Data sourced from predicted values. uni.lu

Under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS), this compound undergoes characteristic fragmentation. The fragmentation of five-membered lactones typically involves neutral losses of carbon monoxide (CO) and/or water (H₂O). researchgate.net A primary fragmentation pathway would likely involve the cleavage of the side chain or the opening of the lactone ring. The loss of the ethyl group or a water molecule from the hydroxyethyl side chain are also expected fragmentation pathways. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule. researchgate.net

Chromatographic Methodologies for Purity, Isomer Separation, and Quantification

Chromatographic techniques are essential for assessing the purity of this compound, separating its stereoisomers, and performing quantitative analysis.

Chiral High-Performance Liquid Chromatography (HPLC): The this compound molecule contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers often exhibit different biological activities. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most effective method for their separation. nih.govphenomenex.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for resolving a wide range of chiral compounds and would be suitable for this purpose. nih.govsigmaaldrich.com The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a highly sensitive method for the analysis of volatile compounds like lactones. For this compound, derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve its thermal stability and chromatographic peak shape. Enantioselective GC, using chiral capillary columns, can also be employed for the separation of its stereoisomers. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the extraction and quantification of lactones from complex matrices like wine. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS): For analyzing trace amounts of this compound in highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power and sensitivity. amazonaws.comchemistry-matters.com This technique uses two columns with different separation mechanisms, providing a much higher peak capacity and allowing for the separation of compounds that would co-elute in a one-dimensional GC analysis. chemistry-matters.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the γ-lactone and the secondary alcohol. The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone, typically appearing in the region of 1770-1795 cm⁻¹. The C-O-C stretching vibrations of the lactone ring would also produce characteristic bands. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, other vibrations, such as those of the carbon backbone, may be more intense. The analysis of both IR and Raman spectra allows for a comprehensive identification of the functional groups within the molecule.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| C=O (γ-Lactone) | Stretching | 1770 - 1795 (strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Lactone/Alcohol) | Stretching | 1000 - 1300 |

Data is based on characteristic frequencies for the respective functional groups.

Advanced X-ray Crystallography for Solid-State Structure Determination

Advanced X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide exact bond lengths, bond angles, and the absolute stereochemistry of a single stereoisomer of this compound.

However, the application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound. For many small, non-ionic organic molecules that are liquids or low-melting solids at room temperature, obtaining suitable crystals can be a significant challenge. A review of the current scientific literature indicates that no crystal structure for this compound has been deposited in crystallographic databases. Therefore, while X-ray crystallography remains a powerful potential tool, its application to this specific compound has not been reported.

Computational Chemistry and Theoretical Studies of 5 1 Hydroxyethyl Oxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is no specific research available detailing quantum chemical calculations performed on 5-(1-Hydroxyethyl)oxolan-2-one (B1259394). Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine the molecule's electronic properties. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap, for example, indicates the molecule's chemical stability and reactivity. While these calculations are standard, their specific application and results for this compound have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful tools for understanding the conformational flexibility and stability of a molecule over time. An MD simulation would reveal the preferred three-dimensional shapes (conformations) of this compound and the dynamics of its internal motions, such as bond rotations. This information is vital for understanding how the molecule might interact with biological targets. However, specific studies publishing the results of MD simulations, including analyses of root-mean-square deviation (RMSD) or potential energy landscapes for this compound, could not be located.

Molecular Docking and Ligand-Based Pharmacophore Modeling for Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, typically a protein. This is a cornerstone of structure-based drug design. For this compound, this would involve docking it into the active site of various enzymes or receptors to predict its potential biological activity. Similarly, pharmacophore modeling would identify the essential 3D arrangement of features responsible for its biological effect. Despite the utility of these methods, no specific molecular docking or pharmacophore modeling studies featuring this compound are available in the scientific literature.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational methods can be employed to map out the potential chemical reactions involving a molecule. This includes identifying the most likely pathways for its synthesis or degradation by calculating the energy of reactants, products, and transition states. This analysis provides critical insights into reaction mechanisms and kinetics. At present, there are no published computational studies that elucidate reaction pathways or analyze transition states specifically for this compound.

Structure-Property Relationship Studies via Computational Descriptors

5 1 Hydroxyethyl Oxolan 2 One As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products and Analogs

The utility of chiral γ-butyrolactones, such as 5-(1-hydroxyethyl)oxolan-2-one (B1259394), is prominently demonstrated in their application as precursors for the total synthesis of complex natural products. researchgate.nettcichemicals.com These building blocks provide a pre-packaged chiral core that significantly simplifies the synthetic route to molecules with multiple stereocenters.

A classic example is the industrial synthesis of (+)-Biotin (Vitamin H). rsc.org Many synthetic routes to biotin (B1667282) rely on a key chiral lactone intermediate that establishes the stereochemistry of the final molecule. hokudai.ac.jpmdpi.com The synthesis involves converting the lactone into a thiolactone, which then serves as the foundation for constructing the fused imidazole (B134444) ring system of biotin. hokudai.ac.jp This approach highlights how the stereochemical information embedded in the starting lactone is transferred through the synthetic sequence to the final natural product.

| Natural Product Class | Specific Example | Role of Chiral Lactone Precursor | Reference |

|---|---|---|---|

| Vitamins | (+)-Biotin | Serves as a key chiral intermediate to establish the stereochemistry of the fused ring system. | rsc.org |

| Diterpenoids | Grayananes | Used as an enantiomerically pure starting fragment to control the stereochemistry of the complex polycyclic core. | nih.govresearchgate.net |

| Diterpenoids | Hamigerans | Enables the construction of the intricate 6-7-5 tricyclic skeleton with defined stereochemistry. | nih.gov |

| Fungal Metabolites | Xyloketals | Provides the core for the 5,6-bicyclic ketal structure with conserved absolute stereochemistry. | rsc.org |

Stereoselective Synthesis of Biologically Relevant Heterocycles (e.g., Penems, Alkaloids)

The defined stereochemistry of this compound is instrumental in the stereoselective synthesis of various biologically active heterocycles. The lactone can be chemically transformed into intermediates that cyclize to form new ring systems, with the original stereocenters directing the formation of new ones.

Penems and Carbapenems: In the synthesis of β-lactam antibiotics like thienamycin, which belongs to the carbapenem (B1253116) class, precise stereochemical control is essential for biological activity. rsc.orgresearchgate.net Synthetic strategies frequently employ chiral building blocks to set the stereochemistry of the β-lactam ring and its substituents. rsc.org For instance, chiral 3-hydroxybutyrates, which are structurally analogous to intermediates derivable from this compound, have been used as common starting materials to access the key azetidinone (β-lactam) scaffold enantioselectively. rsc.org The synthesis involves a series of diastereoselective reactions where the chirality of the starting material dictates the final stereochemical outcome. rsc.org

Alkaloids: Chiral γ-butyrolactones are also valuable precursors for alkaloid synthesis. researchgate.net The asymmetric Mannich reaction, for example, can be used to introduce an amine functionality to the lactone ring, providing a key intermediate for the synthesis of nitrogen-containing compounds like alkaloids. researchgate.nettcichemicals.com A notable example is the stereoselective synthesis of the natural alkaloid (−)-adaline. Such syntheses often involve the transformation of a chiral precursor through a series of steps, including the formation of chiral imines and subsequent intramolecular cyclization reactions, to build the characteristic bicyclic core of the alkaloid with high stereocontrol.

| Heterocycle Class | Specific Target | Synthetic Application | Reference |

|---|---|---|---|

| Carbapenems | (+)-Thienamycin | Chiral precursors establish the critical stereochemistry of the β-lactam core. | rsc.orgrsc.org |

| Alkaloids | (−)-Adaline | The starting chiral block directs the stereoselective formation of the bicyclic homotropanone skeleton. | |

| Alkaloids | (–)-Oxomaritidine | Incorporated into multi-step sequences to build the complex Amaryllidaceae alkaloid structure. |

Application in the Construction of Diverse Medicinal Chemistry Scaffolds

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. The γ-butyrolactone framework is an essential scaffold found in numerous pharmaceutical compounds. Its ability to be chemically modified while retaining its core stereochemistry makes this compound an attractive starting point for generating diverse molecular scaffolds.

The oxazolidinone ring, a related five-membered heterocycle, serves as a prime example of a successful medicinal chemistry scaffold. Linezolid, the first approved drug containing this ring, paved the way for the development of numerous analogs with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This demonstrates the principle of using a simple, chiral heterocyclic core to build complex and potent drug molecules.

Similarly, the oxolan-2-one core can be functionalized at multiple positions. The hydroxyl group can be modified, the lactone ring can be opened to yield a linear chain with preserved stereocenters, or the ring itself can be used as a rigid spacer to orient substituents in three-dimensional space. This versatility allows medicinal chemists to explore a broad chemical space in the search for new therapeutic agents, a strategy sometimes referred to as "scaffold hopping," where a known active scaffold is modified to create novel, patentable compounds.

Integration into Multi-Step Synthetic Sequences for Target Molecules

The successful use of a chiral building block depends on its efficient integration into a multi-step synthetic sequence. This involves not only the initial reaction but also the compatibility of its functional groups with subsequent chemical transformations. The synthesis of complex molecules often requires a carefully planned sequence of reactions, including protection, functional group interconversion, and carbon-carbon bond formation.

The development of continuous flow synthesis has provided a new paradigm for multi-step chemical production. In this approach, reagents are pumped through a series of reactors, allowing for a seamless, automated sequence of reactions without the need for isolating intermediates. The total synthesis of the alkaloid (–)-oxomaritidine has been achieved using such a multi-step flow process. This synthesis demonstrates how a starting material can be passed through various columns and reactors containing immobilized reagents and catalysts to execute a sequence of transformations, including oxidation, cyclization, and reduction, to yield the final natural product. This methodology highlights the potential for integrating chiral building blocks like this compound into automated, efficient synthetic platforms for the on-demand production of complex molecules.

Development of Optically Active Ligands Utilizing the Oxolan-2-one Core

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. tcichemicals.com Chiral phosphine (B1218219) ligands, in particular, are widely used in transition-metal-catalyzed reactions. researchgate.net The efficacy of these ligands often stems from a rigid, well-defined chiral backbone that creates a specific asymmetric environment around the metal center. rsc.org

While direct examples of ligands synthesized from this compound are not extensively documented, the principle of using chiral natural products and their derivatives as a foundation for ligand design is well-established. The defined stereocenters and rigid conformation of the oxolan-2-one core make it a promising scaffold for this purpose.

The synthesis of a chiral ligand from this building block would involve chemically modifying it to incorporate coordinating atoms, such as phosphorus or nitrogen. For example, the lactone could be opened to reveal a diol, which could then serve as a chiral backbone for the attachment of phosphine groups, similar to the famous DIOP ligand derived from tartaric acid. The inherent C2 symmetry or lack thereof in the resulting ligand would influence its application in various asymmetric reactions, such as hydrogenation or allylic substitution. rsc.org The development of such ligands, derived from readily available chiral pool materials like this compound, remains an active area of research in catalysis. rsc.org

Biochemical Investigations and Enzymatic Interactions of 5 1 Hydroxyethyl Oxolan 2 One

Occurrence and Biosynthesis in Natural Systems

5-(1-Hydroxyethyl)oxolan-2-one (B1259394), a member of the γ-butyrolactone family, is a naturally occurring chemical compound identified in various biological systems, including fungi, food products, and plants. Its presence across different kingdoms of life highlights its involvement in diverse metabolic and signaling pathways.

The compound this compound has been reported as a metabolite of the fungus Penicillium commune. Fungi, particularly those of the Aspergillus and Penicillium genera, are well-known producers of a wide array of secondary metabolites, including various γ-butyrolactones. These compounds are synthesized through complex enzymatic pathways and often exhibit significant biological activities. The identification of this compound in Penicillium underscores the metabolic diversity within this genus and points to its potential ecological role for the fungus.

Lactones are significant contributors to the aroma and flavor profiles of many fermented foods and beverages. In the context of wines, particularly fortified wines like Sherry, a variety of lactones are formed during the aging process. While the specific compound this compound is not extensively documented, the presence of its core structure, γ-butyrolactone, is well-established in Sherry wines nih.gov.

The formation of lactones in wine is a result of both microbial metabolism and chemical reactions occurring during aging. For instance, sotolone, a potent aroma compound, is formed from precursors like 2-ketobutyric acid and acetaldehyde (B116499) during the biological aging of Sherry wines under a film of flor yeast mdpi.comresearchgate.net. The aging process in oak barrels also contributes to the extraction of lactones from the wood researchgate.net. The presence of γ-butyrolactone and other related compounds in these wines suggests that the necessary biochemical precursors and conditions for the formation of this compound may exist.

Table 1: Selected Lactones Identified in Sherry Wines

| Lactone Name | Typical Aroma Description | Reference |

|---|---|---|

| γ-Butyrolactone | Creamy, Oily | nih.gov |

| Sotolone | Walnut, Curry, Nuts | mdpi.comresearchgate.net |

| γ-Decalactone | Peach | nih.gov |

| Soleron | Low aroma impact | mdpi.com |

This compound has been successfully isolated and identified from the roots of Callerya speciosa, a plant belonging to the Fabaceae family found in Southeast Asia nih.govresearchgate.net. In a study involving the bioguided fractionation of an ethyl acetate extract from C. speciosa roots, this lactone was identified through liquid chromatography–mass spectrometry analysis nih.gov. Plants are a rich source of secondary metabolites, and the isolation of this compound from C. speciosa indicates its role as a constituent of the plant's metabolome.

The biosynthesis of γ-butyrolactones is best understood in bacteria, particularly in the genus Streptomyces. These pathways provide a model for understanding how the core structure of this compound is likely formed in other organisms, such as fungi. The key enzyme in the biosynthesis of many γ-butyrolactone autoregulators is AfsA nih.gov.

The general biosynthetic pathway is proposed to begin with the condensation of a glycerol derivative, dihydroxyacetone phosphate (DHAP), and a fatty acid derivative nih.govresearchgate.net.

Key steps in the proposed biosynthesis of the γ-butyrolactone ring include:

Acyl Transfer: The enzyme AfsA catalyzes the transfer of a β-ketoacyl group from an acyl carrier protein to the hydroxyl group of DHAP nih.gov.

Intramolecular Condensation: The resulting ester undergoes a nonenzymatic intramolecular aldol (B89426) condensation to form a butenolide phosphate intermediate nih.gov.

Reduction: An NAD(P)H-dependent reductase reduces the double bond in the butenolide ring to form a saturated butanolide phosphate nih.gov.

Dephosphorylation: A phosphatase removes the phosphate group to yield the final γ-butyrolactone core structure nih.gov.

The specific side chain at the 5-position, such as the 1-hydroxyethyl group, would be determined by the specific fatty acid precursor utilized by the synthase and subsequent enzymatic modifications.

Role in Intercellular Signaling and Quorum Sensing Pathways

γ-Butyrolactones are a major class of signaling molecules, or microbial hormones, used by bacteria for cell-to-cell communication, a process known as quorum sensing. These molecules regulate a variety of processes, including secondary metabolism and morphological differentiation nih.govpurdue.edu.

The compound this compound belongs to the structural class of γ-butyrolactones, which are fundamental to quorum sensing in many bacteria, especially Streptomyces. These signaling molecules are often referred to as autoregulators. One of the most well-studied groups of these molecules are the Virginiae Butanolides (VBs), which are native to Streptomyces virginiae nih.gov.

VBs are complex γ-butyrolactones that act as inducers for the production of the virginiamycin antibiotic complex nih.gov. They function at extremely low concentrations by binding to a specific receptor protein (BarA), which is a transcriptional repressor. This binding event releases the repressor from DNA, thereby switching on the expression of the virginiamycin biosynthetic genes researchgate.net.

While this compound is a structurally simpler γ-butyrolactone, it shares the same core chemical scaffold as the more complex VBs. The biosynthesis of VBs involves a series of enzymatic modifications to a core butanolide structure teikyo.jpacs.org. The study of various synthetic analogues of VBs has shown that the nature of the side chains at the C-2 and C-3 positions of the lactone ring, as well as the presence of hydroxyl groups, is critical for their biological activity as signaling molecules nih.gov. This highlights the importance of the fundamental γ-butyrolactone structure, as seen in this compound, as the foundational element for this class of microbial hormones.

Table 2: Research Findings on γ-Butyrolactone Signaling

| Finding | Organism(s) | Significance | Reference(s) |

|---|---|---|---|

| Identification of AfsA as the key enzyme in γ-butyrolactone biosynthesis. | Streptomyces griseus | Elucidated the core mechanism for the formation of the signaling molecule's backbone. | nih.gov |

| Virginiae Butanolides (VBs) induce virginiamycin production. | Streptomyces virginiae | Demonstrates the role of γ-butyrolactones in regulating antibiotic biosynthesis. | nih.gov |

| VBs bind to the BarA repressor protein to initiate gene expression. | Streptomyces virginiae | Reveals the molecular mechanism of signal reception and transduction in quorum sensing. | researchgate.net |

| Structure-activity relationship studies show high specificity of the receptor. | Streptomyces virginiae | Confirms that specific structural features of the γ-butyrolactone side chains are essential for activity. | nih.gov |

Mechanisms of Action in Bacterial Communication

Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors. nih.govnih.gov This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, a prominent class of autoinducers is the N-acyl-homoserine lactones (AHLs). mdpi.com The fundamental structure of AHLs consists of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification. This variation allows for species-specific communication. nih.gov

The mechanism involves AHLs diffusing across the bacterial membrane. As the bacterial population density increases, the intracellular concentration of AHLs rises, leading to their binding with a cognate transcriptional regulator protein (e.g., LuxR). This complex then activates or represses the expression of target genes, orchestrating group behaviors such as biofilm formation, virulence factor secretion, and antibiotic production. mdpi.com

This compound, as a γ-lactone, shares the core oxolan-2-one (γ-butyrolactone) ring with AHLs. This structural similarity suggests it could potentially interfere with AHL-mediated quorum sensing. Molecules that disrupt this signaling are known as quorum sensing inhibitors (QSIs) or quorum quenchers. nih.gov Such interference can occur through several mechanisms:

Competitive Inhibition: The molecule could bind to the AHL receptor protein without activating it, thereby blocking the native AHL from binding.

Enzymatic Degradation: Organisms can produce enzymes like lactonases that hydrolyze the lactone ring of AHLs, rendering them inactive. nih.gov

The search for novel QSIs is an active area of research, as disrupting bacterial communication is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. mdpi.comnih.gov Natural and synthetic furanones, a class that includes lactones, have been investigated for their ability to act as agonists or antagonists of QS systems. nih.gov

Table 1: Examples of Lactone-Containing Molecules in Bacterial Communication

| Compound Class | Example Molecule | Role in Communication | Mechanism of Action |

| N-Acyl-Homoserine Lactones (AHLs) | N-hexanoyl-L-homoserine lactone | Autoinducer (Signal) | Binds to and activates transcriptional regulators (e.g., LuxR) to control gene expression. nih.gov |

| Furanones (Halogenated) | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Antagonist (QSI) | Inhibits QS-mediated processes in various bacteria, often by interfering with signal molecule binding. nih.gov |

| γ-Butyrolactones | This compound | Putative Modulator | Structural similarity to the AHL core suggests potential to interact with QS receptor proteins. |

Enzyme-Substrate Interactions and Inhibition Studies

The interaction of small molecules with enzymes is fundamental to pharmacology and biochemistry. While specific inhibition studies targeting this compound are not extensively documented, the principles of enzyme inhibition can be illustrated using well-characterized examples relevant to its potential therapeutic applications.

Biochemical Characterization of Enzyme Inhibition (e.g., Cyclooxygenase-2)

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms COX-1 and COX-2, are key to the biosynthesis of prostaglandins from arachidonic acid and are centrally involved in inflammation. nih.govmdpi.com COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin levels, while COX-2 is an inducible enzyme, upregulated at sites of inflammation. nih.gov This makes COX-2 a prime target for anti-inflammatory drugs.

The biochemical mechanism of inhibition often involves the binding of a drug molecule to the enzyme's active site. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen function by competitively inhibiting the binding of arachidonic acid to the active site of both COX-1 and COX-2. mdpi.com

Some inhibitors form covalent bonds, leading to irreversible inhibition, while others, like carbamates and organophosphates that target cholinesterases, act as slow, reversible or irreversible inhibitors. nih.govmdpi.com The potency of an inhibitor is typically quantified by its IC50 value (the concentration required to achieve 50% inhibition) or its inhibition constant (Ki), which provides a more precise measure of binding affinity. nih.gov

In Vitro Studies on Enzyme Activity Modulation

In vitro enzyme assays are essential for characterizing the inhibitory potential of a compound. These assays measure enzyme activity in a controlled, cell-free environment, allowing for the determination of kinetic parameters. Common methods include:

Spectrophotometry: Measuring the change in absorbance as a substrate is converted to a colored product.

Fluorometry: Detecting the fluorescence of a product or the quenching of a fluorescent substrate.

Chromatography: Separating and quantifying the substrate and product over time using techniques like HPLC.

For COX enzymes, activity can be measured by monitoring oxygen consumption during the cyclooxygenase reaction or by quantifying the prostaglandin products formed. mdpi.com Such studies would be necessary to determine if this compound or its derivatives have any modulatory effect on COX-2 or other clinically relevant enzymes.

Structure-Activity Relationship (SAR) Studies in Biochemical Contexts

Structure-Activity Relationship (SAR) studies are crucial for medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. This knowledge guides the design of more potent and selective compounds.

In the context of bacterial communication, the SAR of AHLs is well-established. The specificity of the AHL-receptor interaction is highly dependent on the structure of the N-acyl side chain. nih.gov

Key structural features influencing AHL activity include:

Acyl Chain Length: Receptor proteins are often highly selective for a specific chain length (e.g., C6, C8, C12).

Modification at the C3 Position: The presence of a carbonyl (oxo) or hydroxyl group at the third carbon of the acyl chain is a critical determinant for binding to many receptors.

Unsaturation: The presence of double bonds in the acyl chain can also modulate activity.

For a molecule like this compound, SAR studies would involve synthesizing analogs to probe the importance of its structural features. Modifications could include:

Altering the stereochemistry of the hydroxyethyl (B10761427) group.

Changing the length of the ethyl group to a propyl, butyl, or other alkyl chain.

Oxidizing the hydroxyl group to a ketone.

Modifying the lactone ring itself.

By testing these analogs in a relevant bioassay (e.g., a quorum sensing reporter strain), researchers could determine which parts of the molecule are essential for any observed biological activity. nih.gov

Table 2: Illustrative SAR Principles for N-Acyl-Homoserine Lactones (AHLs) in Quorum Sensing

| Structural Feature | Modification | General Effect on Activity | Rationale |

| Lactone Ring | Opening/Hydrolysis | Complete loss of activity | The intact ring is essential for binding to the receptor protein. nih.gov |

| Acyl Chain Length | Shortening or Lengthening | Drastic change in activity/specificity | The receptor's binding pocket is sterically constrained to fit a specific chain length. |

| C3-Position | Removal of Oxo/Hydroxyl Group | Reduced or altered activity | This functional group often forms a key hydrogen bond within the receptor's active site. |

Metabolic Transformations of this compound in Biological Systems

The metabolic fate of a compound determines its duration of action and potential biological impact. Lactones are common natural products and are subject to various metabolic transformations in biological systems, particularly in microorganisms.

Many commercially valuable lactones are produced through the microbial biotransformation of hydroxy fatty acids. mdpi.comnih.gov Yeasts, such as Yarrowia lipolytica, are frequently used for this purpose. nih.gov The process typically involves the β-oxidation of a fatty acid precursor. For example, the biotransformation of ricinoleic acid (a C18 hydroxy fatty acid) by yeast involves several cycles of β-oxidation, which shortens the carbon chain. The resulting 4-hydroxydecanoic acid intermediate then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form γ-decalactone. nih.govmdpi.com

Conversely, microorganisms can also degrade lactones. The metabolic pathways for the degradation of this compound would likely involve:

Lactone Ring Hydrolysis: The primary step in the catabolism of many lactones is the enzymatic opening of the ester bond by a lactonase or esterase enzyme, yielding the corresponding linear hydroxy acid, in this case, 4,6-dihydroxyheptanoic acid.

Oxidation/Reduction: The secondary alcohol of the hydroxyethyl side chain could be oxidized to a ketone by an alcohol dehydrogenase.

Further Metabolism: The resulting linear acid could then enter central metabolic pathways, such as β-oxidation, to be utilized as a carbon and energy source. nih.gov

Understanding these metabolic transformations is key to applications in biotechnology, such as producing flavor compounds, and in pharmacology, for predicting the clearance and breakdown of lactone-based drugs. nih.gov

Analytical and Process Methodologies for 5 1 Hydroxyethyl Oxolan 2 One in Research Settings

Method Development for Detection and Quantification in Complex Biological or Environmental Matrices

The detection and quantification of 5-(1-Hydroxyethyl)oxolan-2-one (B1259394) in complex samples such as plasma, urine, or environmental water sources require highly sensitive and selective analytical methods. wur.nl The development of these methods is crucial for pharmacokinetic studies, metabolism research, and environmental monitoring. mdpi.com The primary challenges lie in separating the target analyte from a multitude of interfering substances and achieving low limits of detection (LOD) and quantification (LOQ).